1-(Ethoxymethyl)cyclopropane-1-carboxylic acid
Overview
Description
1-(Ethoxymethyl)cyclopropane-1-carboxylic acid is a compound with the CAS Number: 1387565-85-6 . It has a molecular weight of 144.17 . It is in powder form .
Synthesis Analysis
The synthesis of functionalized cyclopropanes from carboxylic acids involves a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade . This reaction provides access to diversely functionalized cyclopropanes from a broad range of structurally complex carboxylic acid and alkene substrates .Molecular Structure Analysis
The IUPAC name of the compound is 1-(ethoxymethyl)cyclopropanecarboxylic acid . The InChI code for the compound is 1S/C7H12O3/c1-2-10-5-7(3-4-7)6(8)9/h2-5H2,1H3,(H,8,9) .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 144.17 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Plant Biology and Ethylene Biosynthesis
Ethylene Precursor and Signaling in Plants
Cyclopropane derivatives, such as 1-aminocyclopropane-1-carboxylic acid (ACC), play a critical role in plant biology as precursors to the plant hormone ethylene. Research has shown that ACC functions not only as a precursor but also as a signaling molecule itself in various growth and developmental processes in plants, including nonseed plants where ACC's conversion to ethylene is inefficient. This suggests a potentially conserved signaling pathway in plants that could be independent of ethylene biosynthesis (Li et al., 2021).
ACC in Ethylene-Independent Growth Regulation
Recent findings emphasize ACC's role beyond being an ethylene precursor. It is implicated in ethylene-independent signaling pathways that regulate plant development, cell wall signaling, and pathogen virulence. This highlights the multifaceted roles of ACC in plant biology and its potential applications in agriculture (Polko & Kieber, 2019).
Organic Synthesis and Chemical Analysis
Synthetic Applications
Cyclopropane derivatives are utilized in the synthesis of complex molecules due to their reactivity and the unique properties imparted by the cyclopropane ring. For instance, the novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid have been synthesized, showcasing the versatility of cyclopropane derivatives in producing bioactive compounds with potential therapeutic applications (Cetina et al., 2004).
Mechanism of Action
Target of Action
It’s structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is known to be the direct precursor of the plant hormone ethylene . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
Mode of Action
ACC is readily converted by nearly all plant tissues to ethylene . In recent years, a growing body of evidence suggests that ACC plays a signaling role independent of the biosynthesis .
Biochemical Pathways
Acc, a structurally similar compound, is involved in the ethylene biosynthesis pathway . Its biosynthesis starts with the conversion of the amino acid methionine to S-adenosyl L-methionine (SAM) by SAM synthetase and the subsequent conversion of SAM to ACC, which is catalyzed by ACC synthase (ACS) . The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACC oxidase (ACO) .
Result of Action
Acc, a structurally similar compound, is known to regulate a wide range of developmental processes and responses to biotic and abiotic stresses, in part by complex interactions with other phytohormones .
Properties
IUPAC Name |
1-(ethoxymethyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-5-7(3-4-7)6(8)9/h2-5H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVNMYSZPDEOBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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